molecular formula C11H11FO2S B13510495 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one

Cat. No.: B13510495
M. Wt: 226.27 g/mol
InChI Key: SWOWKIPGNYRMLS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a fluorophenyl group, an oxetane ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile.

    Attachment of the Fluorophenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions like Friedel-Crafts acylation or halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-sulfone: Similar structure but with a sulfone group.

Uniqueness

1-(3-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of the fluorophenyl group, oxetane ring, and thioether linkage, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11FO2S

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone

InChI

InChI=1S/C11H11FO2S/c12-9-3-1-2-8(4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2

InChI Key

SWOWKIPGNYRMLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)SCC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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